molecular formula C24H46O4 B1598872 Trimethylolpropane monooleate CAS No. 4813-60-9

Trimethylolpropane monooleate

Cat. No.: B1598872
CAS No.: 4813-60-9
M. Wt: 398.6 g/mol
InChI Key: WAZOXQOFCQKLFT-QXMHVHEDSA-N
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Description

Contextualization and Significance of Trimethylolpropane (B17298) Monooleate

Trimethylolpropane monooleate (TMPMO) is a synthetic ester that has garnered considerable attention in modern chemical research, primarily due to its versatile properties and its role as a building block for more complex molecules. It is a polyol ester, characterized by a central trimethylolpropane (TMP) core esterified with a single chain of oleic acid. This unique structure, featuring two free hydroxyl groups and a long, unsaturated fatty acid chain, imparts a combination of lubricity, biodegradability, and reactivity that makes it a valuable compound in various industrial sectors. ontosight.ai

The primary significance of TMPMO lies in its application as a base stock for biolubricants. The growing global emphasis on environmental sustainability and the need for alternatives to petroleum-based products has propelled research into biodegradable and renewable lubricants. frontiersin.orgijcce.ac.ir TMPMO exhibits favorable characteristics for such applications, including a high viscosity index, good lubricity, and inherent biodegradability. researchgate.net These properties make it suitable for use in lubricants for automotive and industrial machinery, metalworking fluids, and even in the textile industry. Beyond lubricants, TMPMO and its derivatives are explored for use in plastics and resins to enhance mechanical properties and thermal resistance. ontosight.ai

The synthesis of TMPMO is a key step in the production of trimethylolpropane trioleate (TMPTO), a triester with even more desirable lubricant properties for heavy-duty applications due to its higher viscosity and oxidative stability. mdpi.com The controlled, stepwise esterification of trimethylolpropane allows for the production of mono-, di-, and triesters, with TMPMO being the initial product. mdpi.com This sequential reaction pathway underscores the importance of TMPMO as an intermediate in the synthesis of high-performance biolubricants. mdpi.com

Historical Trajectories and Key Developments in this compound Research

The development of this compound is intrinsically linked to the advancements in esterification chemistry during the mid-20th century. The synthesis of trimethylolpropane itself, through the condensation of formaldehyde (B43269) and butyraldehyde, provided a crucial triol precursor for a new class of polyol esters. The initial impetus for research into compounds like TMPMO was the increasing demand for high-performance synthetic lubricants that could offer advantages over traditional mineral oils.

A significant turning point in the research trajectory of TMPMO came with the rising environmental consciousness of the 1970s, which spurred the search for biodegradable lubricants. This led to a more focused investigation of vegetable oil-based esters, with TMPMO emerging as a promising candidate. Early production methods primarily relied on acid-catalyzed esterification of trimethylolpropane with oleic acid.

More recent developments in the synthesis of TMPMO have focused on improving efficiency, selectivity, and sustainability. A key advancement has been the exploration of enzymatic catalysis, using lipases to carry out the esterification or transesterification. nih.gov This "green chemistry" approach offers milder reaction conditions and can lead to higher selectivity for the monoester compared to traditional chemical catalysis. researchgate.net Further innovations include the use of novel catalysts and reactive distillation systems to enhance yield and purity. researchgate.net The ongoing research continues to refine the synthesis and expand the applications of TMPMO, solidifying its place in contemporary chemical research.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: acid-catalyzed esterification and enzymatic catalysis.

Acid-Catalyzed Esterification: This traditional method involves the direct reaction of trimethylolpropane with oleic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. biointerfaceresearch.comiastate.edu The reaction is typically carried out at elevated temperatures to drive the esterification process. To shift the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation with a solvent like toluene (B28343). biointerfaceresearch.com One study demonstrated the effective synthesis of TMP-oleates using methanesulfonic acid as an environmentally friendly catalyst in a reactive distillation system. researchgate.net

Enzymatic Catalysis: A more recent and "greener" approach involves the use of lipases as biocatalysts. nih.gov This method can proceed via either the esterification of oleic acid or the transesterification of an oleic acid ester (like methyl oleate) with trimethylolpropane. Enzymatic synthesis offers several advantages, including milder reaction conditions (lower temperatures and ambient pressure), which can reduce energy consumption and minimize side reactions. nih.gov For instance, the use of immobilized lipase (B570770) B from Candida antarctica (Novozym® 435) has been studied for the synthesis of TMP esters. researchgate.net Another study investigated the use of Lipoprime 50T, a commercial lipolytic enzyme, for the synthesis of trimethylolpropane esters of oleic acid. nih.gov While the yields may not yet be high enough for widespread industrial application, the potential for optimization is significant. nih.gov

Table 1: Comparison of Synthesis Methods for Trimethylolpropane Esters

ParameterAcid-Catalyzed EsterificationEnzymatic Catalysis (Esterification)
Catalyst Sulfuric acid, p-toluenesulfonic acid, methanesulfonic acidLipases (e.g., Novozym® 435, Lipoprime 50T)
Reactants Trimethylolpropane, Oleic AcidTrimethylolpropane, Oleic Acid
Temperature High (e.g., 150°C)Mild (e.g., 60°C)
Byproduct Removal Azeotropic distillation of waterNot always required
Key Findings Effective synthesis with environmentally friendly catalysts like methanesulfonic acid has been demonstrated. researchgate.netEsterification is often more favorable than transesterification in various solvents. nih.gov
Reported Yields Yields can be high, but selectivity for the monoester can be challenging.Overall yield of mono-, di-, and trioleates can reach around 83% under optimized conditions. nih.gov

Physicochemical Properties

The properties of this compound make it a desirable component in various formulations, particularly as a biolubricant base stock. While specific data for the pure monooleate is often presented in the context of its progression to the triester, some key characteristics can be highlighted.

It is important to note that the presence of TMPMO in a mixture of TMP esters is considered undesirable for the viscosity index. researchgate.netmdpi.com However, its formation is a necessary step in achieving the more viscous and stable triester, TMPTO. The final properties of the lubricant are a result of the relative concentrations of the mono-, di-, and triesters, as well as any unreacted starting materials. mdpi.com

Table 2: Physicochemical Properties of Trimethylolpropane Esters

PropertyValue/RangeContext/Source
Molecular Formula C₂₄H₄₆O₄ nih.gov
Molecular Weight 398.6 g/mol nih.gov
Appearance Viscous, amber liquid
Viscosity Index (VI) Undesirable for VI in mixtures researchgate.netmdpi.com
Flash Point >270°C (for a TMPMO-based product)
Pour Point Data for triesters show low pour points (e.g., -10°C to -55°C) frontiersin.orgbiointerfaceresearch.com
Oxidative Stability Generally good, a key feature for lubricants
Biodegradability Readily biodegradable epa.gov

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C24H46O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h11-12,25-26H,3-10,13-22H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZOXQOFCQKLFT-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3028970
Record name 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
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Molecular Weight

398.6 g/mol
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CAS No.

4813-60-9, 70024-57-6
Record name 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)butyl ester
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Record name Trimethylolpropane monooleate
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Record name 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
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Record name 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)butyl ester
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Record name 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
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Record name 2,2-bis(hydroxymethyl)butyl oleate
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Record name TRIMETHYLOLPROPANE MONOOLEATE
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Synthetic Methodologies and Reaction Pathways of Trimethylolpropane Monooleate

Esterification Protocols for Trimethylolpropane (B17298) Monooleate Synthesis

Esterification, the reaction between a carboxylic acid (oleic acid) and an alcohol (trimethylolpropane), is a fundamental method for producing trimethylolpropane monooleate. The process is reversible and thus requires strategies to drive the reaction towards the product side, typically by removing the water formed during the reaction.

Direct esterification involves the direct reaction of trimethylolpropane with oleic acid. aip.organalis.com.my This method is widely studied and can be carried out with or without a catalyst. The reaction is typically performed at elevated temperatures to increase the reaction rate and facilitate the removal of water, often with the aid of an azeotropic agent like toluene (B28343) or by applying a vacuum. biointerfaceresearch.comuctm.edu

Key parameters influencing the direct esterification process include the molar ratio of reactants, reaction temperature, reaction time, and catalyst concentration. aip.org Research has shown that an excess of the fatty acid is often used to shift the equilibrium towards the formation of the ester. For instance, studies have explored molar ratios of oleic acid to trimethylolpropane to optimize the yield of the desired ester. analis.com.my

One study on the esterification of oleic acid with trimethylolpropane investigated the effects of temperature and catalyst concentration on the reaction kinetics. uctm.edu Using p-toluenesulfonic acid as a catalyst, the study aimed to optimize conditions to achieve a high conversion of oleic acid. uctm.edu Another research effort detailed the synthesis of trioleate trimethylolpropane (TOTMP) through the esterification of trimethylolpropane and oleic acid using sulfuric acid as a catalyst, achieving a high yield of 98% (w/w). biointerfaceresearch.com

Table 1: Research Findings on Direct Esterification of Trimethylolpropane and Oleic Acid

Molar Ratio (Oleic Acid:TMP) Catalyst Catalyst Conc. (% w/w) Temperature (°C) Time (h) Conversion/Yield Reference
3.9:1 Sulfuric Acid 1.5 150 5 91.2% Ester Conversion aip.org
Not Specified Sulfuric Acid 1.5 150 5 98% (w/w) Yield of TOTMP biointerfaceresearch.com
1:3 N-alkylpyrrolidone group methylphosphoric acid ionic liquid 0.5 130 4 High Esterification Rate google.com
Not Specified p-Toluenesulfonic acid 1 90-150 Not Specified Kinetic Study uctm.edu

Transesterification offers an alternative route to synthesize trimethylolpropane esters. This process involves the reaction of a fatty acid methyl ester (FAME), such as oleic acid methyl ester, with trimethylolpropane. dss.go.th This method can be advantageous as the starting materials can be derived from biodiesel production. The reaction is typically catalyzed by basic catalysts, such as sodium methoxide (B1231860), or can be carried out using enzymatic catalysts. dss.go.thasianpubs.org

A key advantage of transesterification is that the removal of the byproduct, methanol (B129727), can be easier than removing water in direct esterification, which can drive the reaction to completion. dss.go.th Studies have shown that applying a vacuum is critical for achieving high product yields by effectively removing the methanol formed. dss.go.th

Research on the transesterification of rapeseed oil methyl ester with trimethylolpropane has demonstrated that nearly complete conversions can be achieved. dss.go.th In one study, using sodium methylate as a catalyst, up to 99% total conversion to trimethylolpropane esters was obtained. dss.go.th Another study focused on the synthesis of trimethylolpropane esters from palm kernel oil methyl esters, achieving a product containing 98% w/w triesters. asianpubs.org

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity and selectivity due to well-defined active sites. researchgate.netmatthey.com Commonly used homogeneous acid catalysts for the esterification of trimethylolpropane and oleic acid include sulfuric acid, p-toluenesulfonic acid (p-TSA), and methanesulfonic acid. uctm.edubibliotekanauki.pluclm.es Organometallic compounds, such as Sn bis(2-ethylhexanoate), have also been employed effectively. bibliotekanauki.pl

While homogeneous catalysts offer high reaction rates, their main drawback is the difficulty in separating them from the final product, which often requires additional purification steps and can lead to catalyst loss. researchgate.netump.edu.my Despite this, their effectiveness in achieving high yields makes them a common choice in industrial applications. For instance, the use of sulfuric acid has been shown to yield high conversions of oleic acid to its trimethylolpropane ester. aip.organalis.com.my Similarly, a novel and effective method using Sn bis(2-ethylhexanoate) as a catalyst resulted in a high content of triesters, above 94 wt%, without the need for deep vacuum purifying distillation. bibliotekanauki.pl

Table 2: Examples of Homogeneous Catalysts in Trimethylolpropane Oleate (B1233923) Synthesis

Catalyst Reactants Key Findings Reference
Sulfuric Acid Oleic Acid, Trimethylolpropane Achieved 91.2% ester conversion at 150°C. aip.org
p-Toluenesulfonic acid (p-TSA) Oleic Acid, Trimethylolpropane Studied for its kinetic effects on the esterification process. uctm.edu
Sn bis(2-ethylhexanoate) Oleic Acid, Trimethylolpropane Yielded over 94 wt% of triesters. bibliotekanauki.pl
Sodium Methoxide Palm Kernel Oil Methyl Esters, Trimethylolpropane Produced a product with 98% w/w triesters. asianpubs.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic offers significant advantages, including ease of separation from the product, potential for regeneration and reuse, and a reduction in waste generation. ump.edu.mymdpi.com

A variety of solid acid catalysts have been investigated for the synthesis of trimethylolpropane esters, including sulfated metal oxides, ion-exchange resins, and zeolites. ump.edu.mymdpi.com For example, sulfated tin (II) oxide has been explored as a promising solid acid catalyst due to its strong acidity. ump.edu.my Research on the esterification of trimethylolpropane and oleic acid using sulfated tin (II) oxide achieved a 91.2% conversion of oleic acid. ump.edu.my

Another study investigated the use of ion-exchange resins like Amberlyst 36, Purolite CT482, and Purolite CT275DR. researchgate.net Interestingly, it was found that while the resins catalyzed the formation of mono- and diesters, the final triester was generated through the acidity of the residual oleic acid, indicating a cooperative effect between heterogeneous and homogeneous catalysis. researchgate.net Zirconium phenyl phosphonate (B1237965) has also been reported as a highly active and reusable solid acid catalyst for producing polyol esters. researchgate.net

Biocatalysis, utilizing enzymes such as lipases, presents a green and sustainable approach to the synthesis of this compound. Enzymatic reactions are typically conducted under milder conditions of temperature and pressure, which can lead to higher product purity and reduced energy consumption. dss.go.th Lipases are highly selective, which can minimize the formation of unwanted byproducts.

Immobilized lipases, such as Novozyme 435 and Lipozyme TL IM, have been successfully used for the synthesis of trimethylolpropane esters from fatty acid methyl esters derived from waste edible oil. In one study, a conversion of 99% was achieved using Novozyme 435. Another study employed Candida rugosa lipase (B570770) for the transesterification of rapeseed oil methyl ester, achieving a total conversion to trimethylolpropane esters of up to 98%. dss.go.th

The efficiency of enzymatic synthesis is influenced by factors such as the type of enzyme, enzyme loading, reaction temperature, and the removal of byproducts. For instance, the presence of a small amount of water was found to be critical in the biocatalysis using Candida rugosa lipase. dss.go.th

Table 3: Biocatalysts in Trimethylolpropane Oleate Synthesis

Biocatalyst Reactants Key Findings Reference
Novozyme 435 Waste Edible Oil FAME, Trimethylolpropane Achieved 99% conversion to biolubricant.
Lipozyme TL IM Waste Edible Oil FAME, Trimethylolpropane Resulted in 83% conversion to biolubricant.
Candida rugosa lipase Rapeseed Oil Methyl Ester, Trimethylolpropane Up to 98% total conversion to trimethylolpropane esters. dss.go.th

Reaction Kinetics and Thermodynamic Considerations

The esterification of trimethylolpropane (TMP) with oleic acid (OA) to form this compound, dioleate, and trioleate is a stepwise reversible reaction. mdpi.com Understanding the kinetics and thermodynamics of this process is crucial for optimizing reaction conditions to maximize the yield of the desired monoester.

The reaction kinetics of the acid-catalyzed esterification of oleic acid with trimethylolpropane have been studied to optimize process conditions. uctm.edu A kinetic study indicated that the esterification reaction order was 1.54 with an activation energy (Ea) of 24.61 kJ/mol. researchgate.net The reaction exhibits a strong autocatalytic effect due to the acidic nature of oleic acid, which can catalyze its own esterification. iscre28.org Higher temperatures generally lead to increased conversion of oleic acid. iscre28.org

Key parameters influencing the reaction kinetics include temperature, catalyst concentration, and the molar ratio of reactants. uctm.edu Optimal temperature ranges for the synthesis of TMP esters using p-toluenesulfonic acid as a catalyst have been identified between 105°C and 120°C. uctm.edu Increasing the excess of alcohol hydroxyl groups can lead to faster kinetics and higher oleic acid conversion, but it may also decrease the selectivity towards the triester. iscre28.org

Below is an interactive data table summarizing kinetic parameters from a study on the esterification of oleic acid with trimethylolpropane.

Alternative Synthetic Routes and Emerging Methodologies

Beyond traditional acid-catalyzed esterification, alternative and more environmentally friendly methods for synthesizing trimethylolpropane esters are being explored. These include enzymatic synthesis and transesterification.

Enzymatic Synthesis: Lipase-catalyzed esterification presents a green alternative to chemical catalysis. lu.se Immobilized lipases, such as Candida sp. 99-125 and Novozyme 435, have been effectively used for the direct esterification of TMP with fatty acids in solvent-free systems. scholarsportal.info This method offers high conversion rates, with total fatty acid conversion reaching up to 96% under optimal conditions. scholarsportal.infolookchem.com Key factors influencing enzymatic synthesis include temperature, enzyme amount, substrate molar ratio, and water content, which is critical to control for achieving high yields. scholarsportal.infolookchem.com Lipase-catalyzed reactions can be performed at lower temperatures compared to chemical methods, reducing energy consumption and by-product formation.

Transesterification: Transesterification is another significant route for producing trimethylolpropane esters. This process can involve the reaction of fatty acid methyl esters (FAMEs) with TMP, often catalyzed by a base such as sodium methoxide or potassium carbonate. researchgate.netasianpubs.org This method can be part of a multi-step process, especially when starting from vegetable oils, which are first converted to FAMEs. researchgate.netbcrec.id Vacuum-assisted transesterification helps to remove the methanol byproduct, driving the reaction towards completion. researchgate.net For instance, using sodium methoxide as a catalyst at 130°C under a vacuum of 20 mbar, a triester content of 98% w/w has been achieved. asianpubs.org

The following interactive table compares different synthetic routes for trimethylolpropane esters.

Purification and Isolation Techniques for this compound

After synthesis, the reaction mixture contains the desired this compound, along with di- and triesters, unreacted starting materials, catalyst, and by-products. A multi-step purification process is necessary to isolate the monooleate.

Neutralization and Washing: The first step often involves neutralizing the acidic catalyst (if used) and any unreacted fatty acids. This can be achieved by washing the crude product with a basic solution, such as a 5 wt% solution of K3PO4, followed by washing with brine. biointerfaceresearch.combibliotekanauki.pl A novel purification technique involves using choline (B1196258) hydroxide (B78521) for neutralization, which generates choline carboxylates as a potentially valuable by-product. researchgate.net

Solvent Extraction: Liquid-liquid extraction can be employed to separate the polyol esters from other components. creative-proteomics.comresearchgate.net Solvents are chosen based on the solubility differences between the desired ester and impurities.

Distillation: To remove low-boiling components such as water and any solvents used during synthesis or washing, distillation is employed. biointerfaceresearch.comgoogle.com High-vacuum distillation can be used to separate the final product from heavier polymeric by-products and unreacted polyols. google.comatamanchemicals.com It has been noted that trimethylolpropane should be distilled in a neutral or slightly alkaline medium to obtain a purer, less odorous product. google.com

Chromatography: For achieving high purity, chromatographic techniques such as silica (B1680970) gel column chromatography can be utilized. nih.gov This method is effective in separating different ester forms (mono-, di-, and triesters) and removing other impurities. nih.gov

The table below outlines the common purification techniques.

Advanced Spectroscopic and Analytical Characterization of Trimethylolpropane Monooleate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of trimethylolpropane (B17298) monooleate. By analyzing the chemical environment of each proton and carbon atom, NMR provides definitive information about the molecule's connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of trimethylolpropane monooleate reveals characteristic signals corresponding to the different proton environments within the molecule. The esterification of one of the primary hydroxyl groups of trimethylolpropane with oleic acid results in distinct shifts in the proton signals of the trimethylolpropane moiety.

The protons of the methylene (B1212753) groups in the oleic acid chain appear as a complex multiplet in the upfield region of the spectrum. The vinylic protons of the oleic acid's double bond are observed as a multiplet around 5.34 ppm. The protons of the methylene group alpha to the ester carbonyl (C=O) typically resonate at approximately 2.30 ppm as a triplet.

For the trimethylolpropane portion of the molecule, the esterification causes a downfield shift of the adjacent methylene protons. The protons of the esterified -CH₂-O- group are expected to appear around 4.0-4.2 ppm. The remaining free hydroxymethyl groups (-CH₂OH) would have signals at a slightly more shielded position, typically around 3.5-3.7 ppm. The quartet from the methylene group of the ethyl substituent and the triplet from its methyl group are also key identifiers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Terminal CH₃ (Oleate)0.88Triplet
(CH₂)n in Oleate (B1233923) Chain1.25-1.35Multiplet
CH₂ adjacent to C=C2.01Multiplet
CH₂-C=O2.30Triplet
CH₂-O-C=O4.0-4.2Singlet/Doublet
-CH₂OH3.5-3.7Multiplet
Vinylic H-C=C-H5.34Multiplet
Quaternary C-CH₂-CH₃1.4-1.6Quartet
CH₃ of ethyl group0.8-0.9Triplet

Note: Predicted values are based on general principles and data from similar polyol esters. Actual shifts can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon of the ester group is a key diagnostic peak, typically appearing in the highly deshielded region of the spectrum, around 174 ppm. The carbons of the double bond in the oleic acid moiety are found at approximately 130 ppm.

The carbon atoms of the trimethylolpropane core also show characteristic shifts. The carbon atom attached to the esterified hydroxyl group experiences a downfield shift compared to the carbons of the free hydroxymethyl groups. The quaternary carbon of the trimethylolpropane backbone is also readily identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=O (Ester)~174
Vinylic -C=C-~130
C-O-C=O~65
-C-OH~63
Quaternary C~42
Aliphatic (CH₂)n22-34
Terminal CH₃ (Oleate)~14
Quaternary C-C H₂-CH₃~23
CH₃ of ethyl group~7

Note: Predicted values are based on general principles and data from similar polyol esters. Actual shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between the vinylic protons and the adjacent methylene protons in the oleic acid chain, as well as couplings within the ethyl group of the trimethylolpropane moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signals of the esterified methylene group at ~4.1 ppm would correlate with the carbon signal at ~65 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the ester linkage. A key HMBC correlation would be observed between the protons of the esterified methylene group (~4.1 ppm) and the carbonyl carbon of the oleate moiety (~174 ppm), providing definitive evidence of the ester bond formation at that specific position.

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity by identifying potential byproducts and impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and large molecules like this compound, typically without inducing fragmentation. nih.gov In positive ion mode, this compound is expected to be detected primarily as its protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The expected m/z values would be calculated based on its molecular formula, C₂₄H₄₆O₄.

By inducing fragmentation within the mass spectrometer (tandem MS or MS/MS), characteristic fragmentation patterns can be observed. A common fragmentation pathway for esters is the cleavage of the ester bond. For this compound, this would likely result in the loss of the oleic acid moiety or the trimethylolpropane group, providing structural confirmation. For example, a fragment corresponding to the protonated oleic acid could be observed.

Table 3: Expected ESI-MS Adducts and Key Fragments of this compound

Ion Description Expected m/z
[M+H]⁺Protonated molecule399.35
[M+Na]⁺Sodium adduct421.33
[M+NH₄]⁺Ammonium adduct416.38
[Oleic Acid+H]⁺Fragment from ester cleavage283.26

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct and Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is an excellent method for separating and identifying volatile and semi-volatile impurities and byproducts that may be present in a sample of this compound. resolvemass.ca The synthesis of this compound can sometimes result in a mixture containing unreacted starting materials (trimethylolpropane and oleic acid), as well as the formation of diesters and triesters of trimethylolpropane. ijcce.ac.irasianpubs.org

Prior to GC-MS analysis, a derivatization step, such as silylation, is often necessary to increase the volatility of the polar hydroxyl groups in the monoester and any unreacted trimethylolpropane. ijcce.ac.irasianpubs.org The gas chromatogram will show separate peaks for each component, and the mass spectrometer provides a fragmentation pattern for each peak, allowing for its identification by comparison with mass spectral libraries or by interpretation of the fragmentation.

Common impurities and byproducts that can be identified by GC-MS include:

Unreacted oleic acid

Unreacted trimethylolpropane (as its derivatized form)

Trimethylolpropane dioleate

Trimethylolpropane trioleate

The relative peak areas in the chromatogram can be used to estimate the purity of the this compound and the relative abundance of the byproducts. ijcce.ac.irasianpubs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound. By providing highly accurate mass measurements, HRMS allows for the unequivocal identification of the compound and the differentiation between molecules with similar nominal masses. The exact mass of this compound (C₂₄H₄₆O₄) is 398.33960994 Da. nih.gov This level of precision is critical for confirming the successful synthesis of the target molecule and for identifying potential impurities.

In the analysis of complex mixtures containing this compound and its derivatives, such as in biolubricant formulations, HRMS coupled with techniques like electrospray ionization (ESI) can elucidate the chemical structures of various components. tuwien.at This is particularly useful for characterizing the products of esterification or transesterification reactions, where a range of mono-, di-, and tri-esters may be present.

PropertyValueSource
Molecular Formula C₂₄H₄₆O₄
Exact Mass 398.33960994 Da nih.gov
Monoisotopic Mass 398.33960994 Da nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful non-destructive means to identify functional groups and probe molecular interactions within this compound.

FTIR spectroscopy is instrumental in confirming the esterification of trimethylolpropane with oleic acid. The resulting spectrum of this compound exhibits characteristic absorption bands that signify the presence of specific functional groups. researchgate.netbiointerfaceresearch.com

A key feature in the FTIR spectrum is the strong carbonyl (C=O) stretching band of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. The presence of this band, coupled with the diminished or absent broad O-H stretching band from the carboxylic acid of oleic acid (around 2500-3300 cm⁻¹) and the hydroxyl groups of trimethylolpropane (around 3200-3600 cm⁻¹), confirms the formation of the ester linkage. researchgate.net The spectrum also retains the characteristic C-H stretching vibrations of the alkyl chains. researchgate.net

Functional Group Characteristic FTIR Absorption Band (cm⁻¹)
Ester Carbonyl (C=O) Stretch1735-1750
C-H Stretch (Alkyl Chains)2850-2960
O-H Stretch (Residual Hydroxyl Groups)3200-3600

Data compiled from multiple research sources. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. In the analysis of this compound, Raman spectroscopy can be used to characterize the carbon-carbon double bond (C=C) within the oleic acid moiety, which gives a characteristic band around 1655 cm⁻¹. The C-C single bond stretches and various bending and rocking modes of the hydrocarbon chains are also observable. researchgate.netspectrabase.com

The Raman spectrum of the precursor, trimethylolpropane, shows distinct peaks corresponding to its C-H and O-H vibrations, which are altered upon esterification. nih.gov By comparing the spectra of the reactants and the product, the degree of reaction and the structure of the final ester can be further elucidated.

Functional Group/Vibrational Mode Characteristic Raman Shift (cm⁻¹)
C=C Stretch (Oleic Acid Moiety)~1655
C-H Bending and Stretching1300-1450 and 2800-3000

Note: Specific peak positions can vary slightly based on the molecular environment and instrumentation.

Chromatographic Methods for Compositional and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reversed-phase HPLC, often using a C18 column, can effectively separate the monooleate from unreacted starting materials like oleic acid and from other ester products such as the di- and trioleates. dtu.dk

The choice of mobile phase, typically a mixture of organic solvents like acetonitrile (B52724) and water, allows for the elution and quantification of the components based on their polarity. sielc.com By using a suitable detector, such as a refractive index (RI) or an evaporative light scattering detector (ELSD), the purity of the this compound can be accurately determined. HPLC is also valuable for separating positional isomers of the monooleate if they are formed during the synthesis.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is particularly useful when dealing with derivatives of this compound that may have formed oligomers or polymers. researchgate.net This technique separates molecules based on their hydrodynamic volume in solution.

Structure Property Relationships and Molecular Engineering of Trimethylolpropane Monooleate Systems

Conformational Analysis and Molecular Dynamics Simulations of Trimethylolpropane (B17298) Monooleate

The flexibility of the oleate (B1233923) chain and the rotational freedom around the ester linkage in trimethylolpropane monooleate give rise to a multitude of possible conformations. Understanding these conformational preferences is crucial as they directly influence the molecule's packing, viscosity, and interfacial behavior.

Conformational analysis, often aided by computational methods, seeks to identify the most stable (lowest energy) three-dimensional arrangements of the molecule. frontiersin.org For molecules like TMPMO, this involves examining the torsional angles along the hydrocarbon chain and the orientation of the ester group relative to the trimethylolpropane backbone.

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic conformational landscape of TMPMO. sfu.canih.gov These simulations model the movement of atoms and molecules over time, offering insights into how the molecule behaves under various conditions. nextmol.com For instance, MD simulations can reveal the distribution of different conformers, the timescale of transitions between them, and how these dynamics are affected by temperature and interactions with other molecules. nih.govnih.gov The results of such simulations can be used to predict macroscopic properties like viscosity and to understand the mechanisms of lubrication at a molecular level. researchgate.net

Impact of Oleate Chain Configuration and Saturation on Macroscopic Behavior

The configuration of the oleate chain, specifically the cis or trans isomerism around the double bond, and the degree of saturation significantly affect the macroscopic properties of TMPMO. The naturally occurring oleic acid predominantly has a cis double bond, which introduces a kink in the hydrocarbon chain. This bend hinders efficient packing of the molecules, leading to a lower melting point and viscosity compared to its saturated counterpart, trimethylolpropane monostearate.

The presence of the double bond in the oleate chain also influences the thermal and oxidative stability of the molecule. Unsaturated sites are more susceptible to oxidation, which can lead to the formation of polymers and acidic byproducts, ultimately degrading the lubricant's performance. Conversely, the presence of unsaturation can be advantageous for certain applications where specific reactivity is desired.

A comparison of trimethylolpropane esters with varying degrees of esterification and saturation reveals distinct differences in their physical properties. For instance, trimethylolpropane trioleate, the tri-ester of oleic acid, exhibits a higher viscosity index compared to TMPMO. mdpi.com

PropertyThis compound (TMPMO)Trimethylolpropane Trioleate (TMPTO)
Kinematic Viscosity at 40 °C (cSt) 127.5 (theoretical)42.3 (experimental)
Kinematic Viscosity at 100 °C (cSt) 12.2 (theoretical)9.9 (experimental)
Viscosity Index (VI) 82 (theoretical)230 (experimental)

This table presents theoretical and experimental viscosity data for trimethylolpropane oleates, highlighting the impact of the degree of esterification on lubricant properties. mdpi.com

Influence of Hydroxyl Group Reactivity on Derivatization and Polymerization Potential

A key feature of this compound is the presence of two free hydroxyl (-OH) groups. These functional groups are reactive and provide sites for further chemical modification, a process known as derivatization. nih.govepo.org This reactivity allows TMPMO to be used as a building block for larger, more complex molecules and polymers.

The hydroxyl groups can undergo a variety of chemical reactions, including:

Esterification: Reacting with other carboxylic acids to form di- or tri-esters.

Etherification: Forming ether linkages.

Urethane (B1682113) formation: Reacting with isocyanates.

This versatility allows for the synthesis of a wide range of derivatives with tailored properties. For example, by reacting the hydroxyl groups with other monomers, TMPMO can be incorporated into polyester (B1180765) or polyurethane chains, modifying the properties of the resulting polymer. google.com This can lead to polymers with improved flexibility, impact resistance, or adhesive properties.

The ability to act as a crosslinking agent is another important aspect of its reactivity. In polymerization reactions, the two hydroxyl groups can react with growing polymer chains, creating a network structure. This is particularly relevant in the synthesis of thermosetting resins and coatings.

Computational Chemistry Approaches for Predicting Molecular Interactions and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. nextmol.commdpi.com By using computer simulations and mathematical models, researchers can investigate molecular properties and interactions without the need for extensive and time-consuming laboratory experiments. nextmol.com

Key computational chemistry techniques applicable to TMPMO include:

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule with high accuracy. frontiersin.orgresearchgate.net This information is crucial for understanding the reactivity of the hydroxyl groups and the nature of the double bond in the oleate chain. DFT can predict reaction pathways and activation energies for derivatization reactions. researchgate.net

Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulates the movement of atoms over time, providing insights into the dynamic behavior of TMPMO. nextmol.com These simulations can be used to predict bulk properties like viscosity and diffusion coefficients, as well as to study the adsorption of TMPMO on surfaces, which is critical for its performance as a lubricant. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between the chemical structure of a molecule and its physical or biological properties. By developing a QSPR model for a series of related esters, it is possible to predict the properties of new, unsynthesized molecules, thereby accelerating the design of new materials.

These computational approaches enable a "digital-first" research and development workflow, where molecules are designed and screened in silico before being synthesized in the lab. nextmol.com This not only accelerates the pace of innovation but also reduces the cost and environmental impact of chemical research. nextmol.com

Computational MethodApplication to this compound
Quantum Chemistry (e.g., DFT) Predicts electronic properties, reactivity of hydroxyl groups, and reaction mechanisms. nextmol.comresearchgate.net
Molecular Dynamics (MD) Simulates molecular motion to predict viscosity, diffusion, and surface adsorption. sfu.canextmol.com
QSPR Develops models to predict macroscopic properties from molecular structure.

This interactive table summarizes the application of various computational chemistry methods in the study of this compound.

Applications and Functionalization of Trimethylolpropane Monooleate in Advanced Materials and Industrial Processes

Role as a Bio-based Lubricant Component and Modifier

The push for environmentally friendly industrial fluids has driven significant research into bio-based lubricants. Trimethylolpropane (B17298) esters, synthesized from the reaction of trimethylolpropane (a polyol) and oleic acid (a fatty acid), are prominent candidates to replace conventional mineral oil-based lubricants. frontiersin.organalis.com.my Their favorable characteristics include high biodegradability, low toxicity, and excellent lubrication properties. frontiersin.orgresearchgate.net These esters can be used as a primary base oil or as an additive to enhance the performance of other lubricants. frontiersin.org

Performance Enhancement in Industrial Lubricant Formulations

When used as an additive, trimethylolpropane oleate (B1233923) significantly improves the performance of industrial lubricants. Its addition to other base oils, such as polyalphaolefin (PAO), can enhance lubricity and reduce wear. frontiersin.org Studies have shown that the polarity imparted by the ester functional groups improves the oil's affinity for metal surfaces, creating a durable lubricating film. frontiersin.orgnih.gov This leads to a reduction in the friction coefficient and wear scar diameter under various load conditions. frontiersin.orggoogle.com

A key performance metric for lubricants is the viscosity index (VI), which measures the change in viscosity with temperature. Trimethylolpropane esters exhibit a very high viscosity index, indicating greater viscosity stability across a wide range of operating temperatures. analis.com.mybiointerfaceresearch.comresearchgate.net Furthermore, they contribute to improved antirust properties in the final formulation. google.com Research has demonstrated that blending even a small percentage of a trimethylolpropane ester with a low viscosity PAO can significantly increase the VI and reduce friction and wear. frontiersin.org

Table 1: Tribological Performance of Base Oil with Trimethylolpropane Ester Additive

Lubricant FormulationWear Scar Diameter (WSD) Improvement (%)Friction Reduction (%)Key Findings
PAO + 5% TMPESignificant reduction compared to pure PAONoticeable improvementThe high polarity of the ester improves the lubricity of the low-polarity PAO base oil. frontiersin.org
Commercial Oil + 3-7% TMPEImproved WSDImproved Coefficient of Friction (COF)Small additions are sufficient for performance enhancement. frontiersin.org
Mineral Oil + 10% TMP-tri-LA21% improvementNot specifiedDemonstrates effectiveness as a wear reducer in conventional base oils. frontiersin.org

Note: TMPE denotes Trimethylolpropane ester; PAO denotes Polyalphaolefin; TMP-tri-LA denotes Trimethylolpropane trilaurate, another polyol ester with similar functional properties.

Biodegradable Lubricant Development

Trimethylolpropane esters are central to the development of high-performance, biodegradable lubricants. frontiersin.org Unlike mineral oils, which have poor biodegradability (20-40%), esters from vegetable oil sources can achieve biodegradation rates exceeding 90%. researchgate.net This makes them ideal for applications where lubricant loss to the environment is a concern, such as in hydraulic fluids, chainsaw oils, and marine engine oils. researchgate.net

These bio-based lubricants are characterized by their excellent physicochemical properties, which are often superior to those of mineral oils. They possess high flash points, ensuring operational safety at elevated temperatures, and very low pour points, which allows for effective performance in cold climates. analis.com.mybiointerfaceresearch.com The thermal and oxidative stability of these synthetic esters is also significantly higher than that of natural vegetable oils. scialert.net Research into the synthesis of various trimethylolpropane-based esters has yielded biolubricants with properties that meet or exceed the requirements for demanding industrial applications. biointerfaceresearch.comresearchgate.netresearchgate.net

Table 2: Physicochemical Properties of Trimethylolpropane-Based Biolubricants

PropertyValueSignificance
Viscosity Index (VI)200 - 309Excellent viscosity stability over a wide temperature range. analis.com.my
Flash Point280°C to >300°CHigh thermal stability and operational safety. analis.com.my
Pour Point-42°C to -59°CSuperior low-temperature fluidity. analis.com.my
Oxidative Stability (Onset Temperature)>180°CHigh resistance to oxidation and degradation. analis.com.my

Utilization in Polymer Science and Technology

The functional groups within trimethylolpropane monooleate allow for its versatile use in polymer science, from participating in polymerization reactions to modifying the properties of finished polymeric materials.

As a Reactive Monomer or Crosslinking Agent in Polymer Synthesis

While fully esterified trimethylolpropane trioleate is relatively inert, the mono-esterified version, this compound, possesses two free hydroxyl (-OH) groups. These functional groups allow it to act as a reactive monomer or building block in the synthesis of various polymers. The trifunctional nature of the parent trimethylolpropane molecule is key to its utility in creating branched and crosslinked polymer architectures. hoyonn.compenpet.com

In the synthesis of polyurethane coatings, for example, polyols are reacted with isocyanates. Research has been conducted on synthesizing polyols specifically with a high content of trimethylolpropane monoesters from fatty acids. researchgate.net These monoesters, with their available hydroxyl groups, can then be reacted with diisocyanates to form a crosslinked polyurethane network, imparting durability and high mechanical strength to the resulting coating. researchgate.netresearchgate.net Similarly, these reactive hydroxyl groups can participate in esterification reactions with dibasic acids (like phthalic anhydride) to form branched alkyd and polyester (B1180765) resins, which are widely used in paints and coatings. researchgate.netnih.govgoogle.com The incorporation of the long oleate chain can also introduce flexibility into the final polymer structure.

As a Plasticizer or Processing Aid for Polymeric Materials

Trimethylolpropane esters, particularly their epoxidized forms, have been successfully developed as sustainable, bio-based plasticizers for polymers like polyvinyl chloride (PVC). scienceopen.comscielo.br Plasticizers are additives that increase the flexibility, workability, and durability of a material. mdpi.com Epoxidized trimethylolpropane trioleate (EPO) has shown excellent compatibility with PVC resin, acting as an effective substitute for traditional petroleum-derived plasticizers. scienceopen.comrevistapolimeros.org.br

The incorporation of EPO into PVC formulations has been shown to improve the material's thermal stability and significantly enhance its mechanical properties. scielo.brscielo.br Research indicates that replacing a portion of a conventional plasticizer with EPO can lead to a notable increase in the elongation at break without compromising tensile strength, resulting in a more flexible and robust material. scienceopen.comscielo.br This makes it a promising green alternative for a wide range of PVC applications. scielo.br Beyond plasticization, related esters are also marketed as polymer processing aids, which help to improve the handling and manufacturing workflow of various plastics. nih.gov

Table 3: Mechanical Properties of PVC Formulations with Epoxidized Trimethylolpropane Trioleate (EPO)

PVC Formulation (50 PHR Plasticizer)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
100% DOCH (Control)14.8 ± 0.4294 ± 119.2 ± 0.9
75% DOCH / 25% EPO14.9 ± 0.5329 ± 129.8 ± 0.8
50% DOCH / 25% EPO15.1 ± 0.3364 ± 910.5 ± 0.7
25% DOCH / 75% EPO14.5 ± 0.4345 ± 1011.2 ± 0.6
100% EPO14.2 ± 0.3315 ± 811.8 ± 0.5

Data adapted from a study on PVC plasticizers. scielo.br DOCH (di(2-ethylhexyl) 1,2-cyclohexanoate) is a commercial petrochemical plasticizer. PHR denotes parts per hundred resin.

Incorporation into Polymer Composites and Nanocomposites

Trimethylolpropane trioleate serves as an excellent base fluid for the formulation of advanced nanolubricants, a type of nanocomposite. These materials consist of a base lubricant (the matrix) with dispersed nanoparticles that enhance its properties. mdpi.com The high thermal stability and favorable viscosity characteristics of trimethylolpropane trioleate make it a suitable medium for suspending functional nanoparticles. mdpi.com

One study investigated the thermophysical and tribological properties of nanolubricants created by dispersing hexagonal boron nitride (h-BN) nanoparticles within a trimethylolpropane trioleate base oil. The results showed that the addition of h-BN nanoparticles significantly improved the anti-friction and anti-wear performance of the ester. mdpi.com The nanoparticles form a protective tribofilm between rubbing surfaces, leading to substantial reductions in both the friction coefficient and wear. mdpi.com This research highlights the role of trimethylolpropane oleate as a critical matrix component in the design of high-performance nanocomposite materials for tribological applications. nih.govmdpi.com

Table 4: Tribological Performance of Trimethylolpropane Trioleate (TMPTO) with Hexagonal Boron Nitride (h-BN) Nanoparticles

Nanolubricant CompositionFriction Coefficient Reduction (%)Wear Area Reduction (%)
TMPTO + 0.50 wt.% h-BN~24%Not specified
TMPTO + 0.75 wt.% h-BN~25%~22%
TMPTO + 1.0 wt.% h-BN~20%Not specified

Data adapted from a study on nanolubricants. mdpi.com Reductions are relative to the neat TMPTO base oil.

Application in Surfactant and Emulsifier Formulations

This compound is a versatile compound that finds significant application as a non-ionic surfactant and emulsifier. Its unique molecular structure, featuring both water-loving (hydrophilic) and oil-loving (lipophilic) components, allows it to function effectively at the interface between immiscible liquids like oil and water.

As a non-ionic surfactant, this compound does not ionize in aqueous solutions. chemicalbook.com This characteristic imparts high stability, making it less susceptible to the influence of acids, alkalis, and strong electrolytes in a formulation. chemicalbook.comhuanachemical.com Its performance is generally consistent in hard water, as it is not easily affected by the presence of ions such as Mg²⁺ and Ca²⁺. huanachemical.com

The structure consists of a lipophilic oleic acid tail and a hydrophilic head derived from trimethylolpropane, which contains two free hydroxyl groups. lookchem.comchemspider.com This polyol-type structure contributes to its low skin irritation potential and good compatibility with other types of surfactants, including anionic, cationic, and amphoteric ones. chemicalbook.comhuanachemical.com These surfactants are valued for their emulsifying, dispersing, and lubricating properties. sanyo-chemical-solutions.com

Table 1: Physicochemical Properties of this compound as a Non-ionic Surfactant

PropertyDescriptionReference
Surfactant TypeNon-ionic, specifically a polyhydric alcohol ester type. huanachemical.comsanyo-chemical-solutions.com
Molecular StructureFeatures a lipophilic oleate (C18) chain and a hydrophilic trimethylolpropane head with two free hydroxyl groups. lookchem.comchemspider.com
Ionic NatureDoes not carry an electrical charge in solution. chemicalbook.com
StabilityHigh stability in the presence of acids, bases, and electrolytes. Not significantly affected by water hardness. huanachemical.com
CompatibilityExhibits good compatibility with a wide range of other surfactant types. chemicalbook.com

The amphiphilic nature of this compound makes it an effective emulsifier for a variety of industrial applications. It functions by reducing the interfacial tension between oil and water phases, allowing for the formation of stable emulsions. Its properties are particularly valuable in formulations for metalworking fluids, textile auxiliaries, and personal care products. atamanchemicals.com

In metalworking fluids, it is used as an oiliness agent and emulsifier in cold rolling fluids, cutting oils, and drawing oils. It is also employed as a base fluid for hydraulic oils and as a textile lubricant. estherchem.com The balance between its hydrophilic and lipophilic portions allows it to stabilize dispersions of oil in water (or vice versa), preventing coalescence and improving the performance and longevity of the industrial fluid.

Table 2: Emulsification Applications of this compound

Industrial SystemFunctionBenefitReference
Metalworking Fluids (e.g., cutting oils, rolling fluids)Emulsifier, Oily AgentCreates stable emulsions, provides lubricity, and improves fluid performance.
Hydraulic OilsBase Oil ComponentContributes to the formulation of environmentally friendly and fire-resistant hydraulic fluids. estherchem.com
Textile and Leather AuxiliariesLubricant, EmulsifierActs as an intermediate and provides lubrication in fiber and leather processing. estherchem.com
CosmeticsEmollient, EmulsifierUsed for its skin-softening properties and ability to stabilize cosmetic formulations. estherchem.com

Application in Coatings and Resins

This compound serves as a functional additive and reactive monomer in the formulation of coatings and resins. Its two reactive hydroxyl groups and the long oleate chain allow it to be chemically integrated into polymer backbones, modifying their final properties.

The two primary hydroxyl groups on the trimethylolpropane moiety of the molecule are reactive sites for polymerization. lookchem.com

In Urethane (B1682113) Systems: These hydroxyl groups readily react with isocyanate (-NCO) groups to form urethane linkages. By incorporating this compound into a polyurethane formulation, the long, flexible oleate chain is tethered to the polymer network. This incorporation can increase the flexibility, impact resistance, and hydrophobicity of the final coating or elastomer. The parent compound, Trimethylolpropane, is widely used to create cross-linked structures in waterborne polyurethane (WPU) systems, enhancing their mechanical properties. hoyonn.comresearchgate.net

In Polyester and Alkyd Resin Systems: The hydroxyl groups can undergo esterification reactions with carboxylic acids or transesterification with other esters. This allows this compound to be used as a co-monomer in the synthesis of polyesters and alkyd resins. tjcyindustrialchem.comatamanchemicals.com Its integration into the resin structure disrupts crystallinity and introduces the oleate chain, which can improve flexibility, water resistance, and adhesion to non-polar substrates. Trimethylolpropane itself is a foundational building block in these resins, used to create branched, durable polymer structures. tjcyindustrialchem.commarchem.com.cn

Table 3: Reactivity of this compound in Resin Synthesis

Resin SystemReactive Group on TMP MonooleateCo-reactant GroupResulting LinkageEffect on Resin Properties
PolyurethaneHydroxyl (-OH)Isocyanate (-NCO)UrethaneIncreases flexibility, hydrophobicity, and impact resistance.
Polyester / AlkydHydroxyl (-OH)Carboxylic Acid (-COOH) / Ester (-COOR)EsterImproves flexibility, water resistance, and modifies surface properties.

When used in coating formulations, this compound can function as both a surface modifier and an adhesion promoter. specialchem.com

Surface Modification: If not fully reacted into the polymer backbone, the molecule can migrate to the surface of the coating film. The lipophilic oleate tail orients towards the air-coating interface, which can lower the surface energy. This effect can improve properties such as slip, mar resistance, and water repellency.

Role as a Chemical Intermediate for Value-Added Products

This compound is a valuable chemical intermediate due to its multiple reactive sites: the two hydroxyl groups and the carbon-carbon double bond within the oleate chain. lookchem.combiointerfaceresearch.com These sites allow for further chemical modification to synthesize a range of value-added products.

The free hydroxyl groups can be further esterified to produce di- and tri-esters, such as Trimethylolpropane trioleate, which are used as high-performance synthetic lubricants and hydraulic fluids. researchgate.netresearchgate.net They can also be ethoxylated or propoxylated to create new non-ionic surfactants with tailored properties for specific applications. ataman-chemicals.com

The double bond in the oleate backbone offers another avenue for functionalization. It can undergo epoxidation, where the double bond is converted into an oxirane ring. biointerfaceresearch.com This epoxide can then be subjected to a ring-opening reaction to introduce additional hydroxyl groups, creating a polyol with higher functionality. biointerfaceresearch.com Such polyols can be used to synthesize highly cross-linked polyurethanes and polyesters with enhanced thermal and mechanical properties.

Table 4: this compound as a Chemical Intermediate

Reactive SiteChemical ReactionResulting Product ClassPotential ApplicationReference
Hydroxyl Groups (-OH)EsterificationPolyol Di- or Tri-estersSynthetic Lubricants, Hydraulic Fluids biointerfaceresearch.comresearchgate.net
Hydroxyl Groups (-OH)Ethoxylation / PropoxylationAlkoxylated Non-ionic SurfactantsSpecialty Emulsifiers, Dispersants ataman-chemicals.com
Oleate Double Bond (C=C)Epoxidation & Ring-OpeningHigher-functionality PolyolsCross-linkers for Polyurethanes and Polyesters biointerfaceresearch.com
Oleate Double Bond (C=C)HydrogenationSaturated Mono-ester (Trimethylolpropane monostearate)Waxes, Stability Improvers

Novel and Emerging Applications of this compound

This compound (TMPO), a versatile ester, is finding its way into a variety of advanced materials and industrial processes, moving beyond its traditional roles. The unique chemical structure of TMPO, featuring a central neopentyl core with both hydroxyl and oleate functionalities, makes it an ideal candidate for chemical modification and incorporation into novel high-performance products. Researchers are actively exploring its potential in creating next-generation biodegradable lubricants, advanced polymers, and innovative coating systems.

One of the most significant emerging applications for TMPO and its derivatives is in the formulation of environmentally friendly lubricants. frontiersin.orgresearchgate.net The demand for biodegradable and high-performance lubricants has grown substantially, driven by stricter environmental regulations and a push for sustainability. researchgate.net Trimethylolpropane esters, synthesized from renewable feedstocks, are being extensively evaluated as biolubricant base stocks due to their excellent biodegradability and low toxicity. frontiersin.orgresearchgate.net Research has demonstrated that these esters can be chemically modified to enhance their physicochemical properties, making them suitable for demanding applications. biointerfaceresearch.com

For instance, studies have focused on the synthesis of hyperbranched polyol esters derived from trimethylolpropane and oleic acid. biointerfaceresearch.com These complex structures exhibit superior lubricating properties compared to their simpler counterparts. The process often involves a multi-step synthesis including epoxidation of the double bond in the oleate chain, followed by a ring-opening reaction and further esterification. biointerfaceresearch.com This functionalization leads to products with a high viscosity index, low pour point, high flash point, and improved oxidative stability, making them plausible as high-performance biolubricants for use in a wide range of temperatures. biointerfaceresearch.com

The table below summarizes the improved properties of a chemically modified Trimethylolpropane oleate derivative, specifically a hyperbranched nonaoleate trimethylolpropane (NOTMP), compared to the initial trioleate (TOTMP). biointerfaceresearch.com

PropertyTrimethylolpropane Trioleate (TOTMP)Hyperbranched Nonaoleate Trimethylolpropane (NOTMP)
Oxidative Stability (°C) -172
Pour Point (°C) --34
Flash Point (°C) -320
Viscosity Index -237
Data sourced from research on the synthesis and characterization of modified trimethylolpropane based esters. biointerfaceresearch.com

Beyond lubricants, the inherent structure of TMPO allows for its use as a building block in the synthesis of advanced polymers. Biodegradable hyperbranched polyesters based on trimethylolpropane have been developed for biomedical applications. nih.gov These polymers possess acrylate (B77674) side chains that enable crosslinking and covalent chemical modifications, which is a limitation for many linear biodegradable polymers. nih.gov This opens up possibilities for creating sustainable and biocompatible materials for applications such as drug delivery systems, tissue engineering scaffolds, and advanced coatings. nih.govfuturemarketinsights.com The synthesis of these polymers can be performed without catalysts under ambient conditions, which is advantageous for biomedical materials as it avoids potential toxicity from catalyst residues. nih.gov

Environmental Aspects and Sustainability of Trimethylolpropane Monooleate

Biodegradation Pathways and Mechanisms

The biodegradability of trimethylolpropane (B17298) monooleate is a cornerstone of its environmental appeal. As an ester-based compound, its primary biodegradation pathway is initiated by enzymatic hydrolysis.

Initial Hydrolysis: The first and rate-determining step in the biodegradation of trimethylolpropane monooleate is the cleavage of the ester bond. This reaction is catalyzed by non-specific esterases, which are ubiquitous in various microorganisms. This hydrolysis breaks the molecule down into its constituent components: oleic acid and trimethylolpropane.

Subsequent Degradation:

Oleic Acid: Following the initial hydrolysis, the resulting oleic acid, a common long-chain fatty acid, is readily metabolized by microorganisms through the well-established β-oxidation pathway. In this process, the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA. This acetyl-CoA then enters the citric acid cycle (Krebs cycle) for further oxidation to carbon dioxide and water, generating energy for the microorganisms.

Trimethylolpropane: The degradation of the polyol component, trimethylolpropane, is expected to proceed through oxidation of its hydroxyl groups to form corresponding carboxylic acids, which can then enter central metabolic pathways.

Environmental Fate and Transport in Ecosystems

The environmental fate and transport of this compound are governed by its physicochemical properties and interactions with different environmental compartments.

Soil: In terrestrial environments, the primary factor influencing the fate of this compound is its sorption to soil organic matter. Due to its large molecular size and the long hydrocarbon chain of the oleic acid moiety, it is expected to have a high affinity for organic carbon in soil and sediment. This strong adsorption reduces its mobility in soil, minimizing the potential for leaching into groundwater. However, this can also decrease its bioavailability for microbial degradation. The rate of degradation in soil will be dependent on factors such as soil type, moisture content, pH, and microbial activity.

Water: In aquatic ecosystems, this compound is expected to have low water solubility. If released into water, it will likely partition to suspended solids and sediment. Biodegradation is expected to be the primary removal mechanism in aquatic environments, occurring both in the water column and in the sediment. The rate of degradation will be influenced by water temperature, dissolved oxygen concentration, and the presence of acclimated microbial communities.

Air: Due to its high molecular weight and low vapor pressure, this compound is not expected to be a significant atmospheric contaminant. Volatilization from soil and water surfaces is likely to be negligible.

The following table summarizes the expected environmental fate of this compound:

Environmental CompartmentPrimary Transport and Fate Processes
Soil - Strong adsorption to organic matter- Low mobility and leaching potential- Biodegradation by soil microorganisms
Water - Low solubility- Partitioning to sediment and suspended solids- Biodegradation in water and sediment
Air - Low volatility- Negligible atmospheric transport

Green Chemistry Principles in the Synthesis and Application of this compound

The production and use of this compound can align with several key principles of green chemistry, aiming to reduce the environmental impact of chemical processes.

Use of Renewable Feedstocks: A significant green aspect of this compound is that its precursors can be derived from renewable resources. Oleic acid is abundant in various vegetable oils, such as olive oil, canola oil, and sunflower oil. frontiersin.org Trimethylolpropane can also be produced from bio-based sources. nih.gov This reduces the reliance on fossil fuels.

Atom Economy: The synthesis of this compound via direct esterification of trimethylolpropane and oleic acid is a reaction with high atom economy. The only byproduct is water, which is environmentally benign.

Use of Safer Solvents and Auxiliaries: Green synthesis routes for trimethylolpropane esters often aim to minimize or eliminate the use of hazardous solvents. Solvent-free synthesis methods have been developed, which not only reduce waste but also simplify the purification process. researchgate.net

Catalysis: The use of efficient and recyclable catalysts is another key principle. While traditional synthesis might use strong mineral acids, research has focused on more environmentally friendly catalysts, such as solid acid catalysts and enzymes (lipases), which can be easily separated and reused, reducing waste and corrosion issues. researchgate.net Enzymatic synthesis, in particular, offers high selectivity and operates under mild reaction conditions.

Design for Degradation: As discussed in the biodegradation section, this compound is designed to be biodegradable, breaking down into harmless substances in the environment after its intended use. This is a crucial aspect of its application in environmentally sensitive areas.

The following table highlights the application of green chemistry principles to this compound:

Green Chemistry PrincipleApplication in this compound Synthesis and Use
Renewable Feedstocks Oleic acid from vegetable oils; potential for bio-based trimethylolpropane. frontiersin.orgnih.gov
Atom Economy High atom economy in direct esterification, with water as the only byproduct.
Safer Solvents Development of solvent-free synthesis methods. researchgate.net
Catalysis Use of reusable solid acid catalysts and enzymes (lipases). researchgate.net
Design for Degradation Inherent biodegradability of the ester structure.

Life Cycle Assessment (LCA) Considerations for Production and Use

Life Cycle Stages:

Cradle-to-Gate: This stage includes:

Raw Material Acquisition: The cultivation of oil crops for oleic acid production is a significant contributor to the environmental footprint, with impacts related to land use, water consumption, fertilizer and pesticide use, and energy consumption for harvesting and transportation. The production of trimethylolpropane, whether from fossil or bio-based sources, also has associated energy and resource inputs.

Manufacturing: The esterification process to produce this compound consumes energy and may involve the use of catalysts and solvents, which have their own environmental impacts.

Gate-to-Grave: This stage encompasses:

End-of-Life: The biodegradability of this compound is a major advantage at this stage, as it can be naturally recycled in the environment. However, the actual environmental impact depends on the conditions of its disposal or release.

Key Environmental Impact Categories:

Global Warming Potential: The carbon footprint of bio-based products can be lower than their petroleum-based counterparts due to the sequestration of atmospheric CO2 during the growth of the feedstock crops. However, emissions from agricultural practices and processing must be accounted for.

Eutrophication and Acidification: The use of fertilizers in agriculture can lead to nutrient runoff into water bodies, causing eutrophication. Emissions from agricultural machinery and transportation can contribute to acidification.

Land Use: The cultivation of crops for oleic acid production requires agricultural land, which can compete with food production and have implications for biodiversity.

Toxicity: Bio-based esters generally exhibit low toxicity to aquatic organisms and humans compared to many mineral oil-based products. frontiersin.org

Comparative LCAs often show that while bio-based lubricants have advantages in terms of biodegradability, toxicity, and carbon footprint, their environmental performance in categories like eutrophication and land use can be less favorable than mineral oil-based products, primarily due to the agricultural phase. core.ac.ukpitt.edu

The following table summarizes the key LCA considerations for this compound:

Life Cycle StageKey Environmental Considerations
Raw Material Acquisition - Land use, water consumption, and fertilizer/pesticide use for oleic acid production.- Energy and resource inputs for trimethylolpropane production.
Manufacturing - Energy consumption for the esterification process.- Environmental impact of catalysts and any solvents used.
Use Phase - Performance and durability influencing replacement frequency.
End-of-Life - High biodegradability as a positive attribute.- Actual environmental impact depends on disposal method.

Future Directions and Research Opportunities in Trimethylolpropane Monooleate Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of trimethylolpropane (B17298) monooleate synthesis lies in the development of greener, more efficient, and economically viable methods. A primary focus is shifting away from conventional chemical catalysis towards biocatalysis and the use of renewable feedstocks.

Key Research Thrusts:

Enzymatic Synthesis: Lipase-catalyzed synthesis is a leading sustainable alternative. Research has demonstrated high conversion rates using immobilized lipases like Novozyme 435 and Lipozyme TL IM for the transesterification of fatty acid methyl esters (FAME) from sources like waste edible oil. Future work will likely focus on optimizing reaction conditions, improving enzyme reusability, and exploring novel lipases to further enhance yield and reduce costs.

Renewable Feedstock for Precursors: Sustainability efforts extend to the synthesis of the precursors themselves. A novel synthetic route for producing bio-based trimethylolpropane (TMP) has been developed, which utilizes bio-1-butanol and biomethanol. nih.gov This integrated process of biotechnology and chemical reactions presents a significant step towards a fully renewable production chain for TMP esters. nih.gov

Advanced Catalysis: Beyond enzymes, research into novel chemical catalysts continues to evolve. The use of solid superacids, heteropoly acids, and ionic liquids, such as N-alkylpyrrolidone group methyl phosphoric acid ionic liquids, has shown promise in achieving high esterification rates under milder conditions with less catalyst addition and shorter reaction times. globethesis.comgoogle.com These catalysts can offer benefits in terms of selectivity and ease of separation from the product mixture. globethesis.comresearchgate.net

Synthesis RouteCatalyst ExampleFeedstock ExampleKey Advantages
Enzymatic Transesterification Novozyme 435 (immobilized lipase)Waste Edible Oil FAMEEnvironmentally friendly, high conversion (up to 99%), high diester/triester content.
Integrated Bio/Chemical Process Whole-cell biotransformation / Alcohol oxidaseBio-1-butanol, BiomethanolUtilizes renewable resources for TMP precursor synthesis, sustainable. nih.gov
Solid Superacid Catalysis SO4/TiO2-HZSM-5Oleic Acid, TMPHigh esterification rate (>94%), produces a light-colored product. globethesis.com
Ionic Liquid Catalysis N-alkylpyrrolidone methyl phosphoric acidOleic Acid, TMPLow reaction temperature, short reaction time, high esterification rate. google.com

Exploration of Advanced Functional Materials Based on Trimethylolpropane Monooleate

The inherent properties of this compound, such as good lubricity and biodegradability, make it an excellent platform for developing advanced functional materials. researchgate.netfrontiersin.org Research is aimed at modifying its structure to create materials with enhanced performance for specialized applications.

Key Research Thrusts:

High-Performance Biolubricants: A significant area of research is the chemical modification of TMP esters to improve their physicochemical properties. For instance, trioleate trimethylolpropane has been chemically modified to produce hyperbranched nonaoleate trimethylolpropane. biointerfaceresearch.com This modification resulted in a product with superior oxidative stability, a lower pour point, a higher flash point, and an improved viscosity index, making it suitable for use in both tropical and temperate climates. biointerfaceresearch.com

Biojet Fuel Production: A promising future application is the conversion of TMP esters into biofuels. Research has demonstrated the catalytic deoxygenation of trimethylolpropane oleate (B1233923) into biojet fuel range hydrocarbons (C8 to C16). cetjournal.it Using transition metal-loaded TiO2 catalysts in a non-hydrogen environment, this process shows potential for sustainable aviation fuel production. cetjournal.it The iron-based catalyst (Fe/TiO2) was particularly effective, showing high selectivity for the desired hydrocarbons due to its acidic sites facilitating the breaking of C-O bonds. cetjournal.it

Functional Fluid Formulations: TMP esters are being extensively evaluated as base stocks for a variety of functional fluids, including food-grade lubricants, engine oils, drilling fluids, and hydraulic fluids. researchgate.netfrontiersin.org Future research will focus on formulating these base stocks with novel additives, including nanoparticles and ionic liquids, to enhance tribological performance, load-bearing capacity, and thermal stability. researchgate.netfrontiersin.orgresearchgate.net

Advanced Material ApplicationKey Modification/ProcessEnhanced Properties/Functionality
Hyperbranched Biolubricant Epoxidation, ring-opening, and further esterification of TOTMP.Improved oxidative stability, pour point (-34°C), flash point (320°C), and viscosity index (237). biointerfaceresearch.com
Biojet Fuel Catalytic deoxygenation over a transition metal catalyst (e.g., Fe/TiO2).Production of C8-C16 hydrocarbons suitable for aviation fuel. cetjournal.it
Specialized Lubricant Formulations Blending with additives like ionic liquids, glycerol (B35011) monooleate, and MoDTC.Reduced coefficient of friction and wear, enhanced tribological performance. researchgate.net

Integration with Smart Materials and Responsive Systems

A forward-looking research direction involves incorporating this compound and its derivatives into smart materials that can respond to external stimuli. This integration could unlock novel applications in areas ranging from thermal energy management to autonomous repair.

Key Research Thrusts:

Phase Change Materials (PCMs) for Thermal Energy Storage: The precursor, trimethylolpropane (TMP), is recognized as a potential thermal energy storage material due to its solid-solid phase transition, which absorbs a large amount of thermal energy. researchgate.net This property suggests that TMP esters, including the monooleate, could be engineered as bio-based PCMs. mdpi.com These materials could be used in applications like smart textiles, building materials for thermal regulation, and cold chain packaging. mdpi.com Research into bio-oleogels has shown that combinations of vegetable oils and waxes can act as effective PCMs for cold storage, a field where TMP monooleate could be a valuable component. mdpi.com

Self-Healing Polymers: Smart materials with self-healing capabilities are a major focus of materials science. mdpi.comscitechmag.com While direct research is nascent, TMP monooleate could potentially be integrated into self-healing polymer networks. Its function could be as a mobilizing agent or a plasticizer, facilitating the molecular mobility required for chain rearrangement and crack repair within the polymer matrix. Its phase change properties could also be triggered by temperature to initiate a healing response.

Responsive Fluids: Electro-responsive and magneto-responsive fluids change their viscosity or other physical properties when an electric or magnetic field is applied. frontiersin.org Future research could explore the use of TMP monooleate as a non-conductive, biodegradable base fluid for these smart fluid systems, which have applications in dampers, soft robotics, and haptic feedback devices. scitechmag.com

Smart System ApplicationPotential Role of TMP MonooleateUnderlying Principle
Thermal Energy Storage As a bio-based Phase Change Material (PCM).Latent heat is absorbed or released during a solid-liquid or solid-solid phase transition, providing thermal regulation. researchgate.netmdpi.comnih.gov
Self-Healing Polymers Plasticizer/Mobilizing agent within the polymer matrix.Enhances polymer chain mobility, allowing for flow and repair of damaged areas upon a stimulus (e.g., heat). mdpi.com
Smart Lubricants/Fluids Base fluid for responsive additive suspensions.Provides a stable, biodegradable medium for particles that align or structure under external fields to alter fluid properties. frontiersin.org

Interdisciplinary Research Synergies for Expanded Applications

The full potential of this compound will be unlocked through collaborations across diverse scientific and engineering disciplines. Synergistic research efforts are crucial for translating fundamental chemistry into practical, high-value applications.

Biotechnology & Chemical Engineering: Collaboration in this area is essential for optimizing enzymatic and catalytic synthesis routes. cetjournal.it Biotechnologists can focus on enzyme discovery and engineering, while chemical engineers can design advanced bioreactor systems and efficient downstream processing and purification techniques.

Materials Science & Tribology: The development of advanced lubricants requires a deep understanding of material interactions at interfaces. Materials scientists can design and synthesize novel TMP derivatives and additive packages, while tribologists can characterize their performance in terms of friction, wear, and lubrication regimes, providing crucial feedback for material optimization. researchgate.netresearchgate.net

Energy Science & Catalysis: The conversion of TMP oleate to biojet fuel is a prime example of interdisciplinary synergy. cetjournal.it This research requires expertise in catalysis for developing efficient deoxygenation catalysts, and in energy science for analyzing fuel properties and combustion characteristics.

Polymer Chemistry & Smart Systems Engineering: Integrating TMP monooleate into smart materials like self-healing polymers or PCMs necessitates a joint effort. mdpi.commdpi.com Polymer chemists can devise methods to incorporate the molecule into polymer backbones or matrices, while systems engineers can design and test the final responsive devices and applications.

Computational Design and Optimization of this compound Derivatives

In silico methods are becoming indispensable for accelerating materials discovery and process optimization. Computational chemistry and modeling offer powerful tools to predict the properties of TMP monooleate derivatives and guide experimental efforts.

Molecular Modeling and Simulation: Quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to predict the physicochemical properties of novel TMP derivatives. This includes predicting viscosity, thermal stability, pour point, and interactions with surfaces and additives. Such predictions can help screen large numbers of candidate molecules before committing to costly and time-consuming laboratory synthesis.

Process Optimization and Statistical Modeling: Computational tools are already being used to optimize formulations. For example, Response Surface Methodology (RSM), a statistical technique, has been employed to find the ideal composition of additives in a trimethylolpropane trioleate base oil to achieve the minimum coefficient of friction. researchgate.net This approach can be widely applied to optimize reaction conditions for synthesis and formulations for various applications.

Predictive Property Databases: Computational databases like PubChem already provide predicted properties for this compound, such as its predicted collision cross section for different adducts in mass spectrometry. uni.lu Expanding these computational datasets through high-throughput screening could create valuable resources for designing derivatives with tailored properties for specific applications, from lubricants to phase change materials.

Q & A

Q. What experimental design strategies are effective for optimizing TMPMO synthesis?

Statistical methods like response surface methodology (RSM) and factorial design are critical. For instance, ANOVA can identify significant parameters (e.g., catalyst concentration, temperature) by analyzing F-values and p-values to validate model robustness . Tables of independent variables (e.g., molar ratios, reaction time) and responses (e.g., ester content) should be constructed to guide iterative optimization .

Q. How can researchers assess the purity of TMPMO in post-synthesis mixtures?

Chromatographic techniques (e.g., thin-layer chromatography, HPLC) combined with quantitative methods like standard calibration curves are recommended. Free glycerin content, a common impurity, can be quantified via enzymatic assays or UV-Vis spectroscopy using protocols similar to those for glyceryl monooleate .

Q. What structural features of TMPMO influence its rheological or tribological properties?

The monooleate’s unsaturated fatty acid chain (C18:1) contributes to low-temperature fluidity, while the hydroxyl groups from trimethylolpropane enable hydrogen bonding, affecting viscosity and lubricity. Comparative studies with saturated analogs (e.g., TMP isostearate) reveal differences in oxidation stability and thermal behavior .

Advanced Research Questions

Q. How can contradictory data on TMPMO’s tribochemical interactions with coatings be resolved?

Tribological studies using four-ball wear testers or universal wear machines should standardize parameters (load, sliding speed, temperature) and surface coatings (e.g., tungsten-doped DLC vs. steel). Conflicting results may arise from additive interactions (e.g., with MoDTC or ZDDP), requiring controlled combinatorial testing and surface characterization (XPS, SEM) to isolate mechanisms .

Q. What computational methods predict TMPMO’s compatibility with polymer matrices or additives?

Quantum chemistry calculations (e.g., density functional theory) and QSPR models can analyze intermolecular interactions, such as polarity matching or steric hindrance. SMILES strings (e.g., CCC(CO)(CO)CO for trimethylolpropane backbone) enable molecular dynamics simulations to assess diffusion rates in composite materials .

Q. How do TMPMO-based emulsions stabilize bioactive compounds (e.g., antioxidants) in delivery systems?

Emulsifier selection (e.g., Span® 80/Tween® 80 blends) must balance hydrophilic-lipophilic balance (HLB) values with TMPMO’s hydrophobicity. TEAC assays and rheological profiling (e.g., shear-thinning behavior) can correlate emulsion stability with antioxidant retention .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing TMPMO derivatives?

Document reaction conditions (e.g., THF solvent, triethylamine catalyst) and purification steps (e.g., column chromatography, salt filtration) rigorously. Supporting Information (SI) from peer-reviewed syntheses, including detailed reagent tables and spectroscopic data (FTIR, NMR), should be followed .

Q. How should researchers validate TMPMO’s environmental or toxicological profiles?

Use standardized assays (e.g., OECD guidelines) for biodegradability and aquatic toxicity. Cross-reference databases like TSCATS and NIH RePORTER for existing hazard data, avoiding assumptions based on structurally unrelated compounds (e.g., 1,2,3-trichloropropane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.